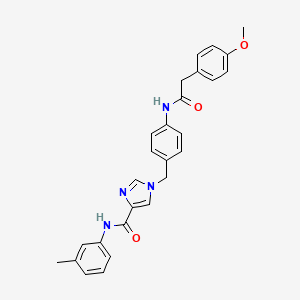
1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C27H26N4O3 and its molecular weight is 454.53. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Several studies have focused on synthesizing derivatives of imidazole and benzimidazole compounds, including those related to "1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide". These research efforts aim to elucidate the chemical structures and properties of these compounds through various synthetic pathways and characterization techniques, including NMR, IR, and X-ray crystallography. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derivatives has been reported to involve reactions leading to compounds with potential anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study synthesized 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines as novel inhibitors of human rhinovirus, showcasing the versatility of imidazole derivatives in medicinal chemistry (Hamdouchi, De Blas, Del Prado, Gruber, Heinz, & Vance, 1999).
Biological Evaluation
Research into the biological applications of imidazole derivatives encompasses their evaluation as potential therapeutic agents. For instance, studies have demonstrated the antimicrobial, anticonvulsant, and antiparasitic properties of certain imidazole and benzimidazole compounds. This includes the evaluation of omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives for anticonvulsant activity and the investigation of novel dicationic imidazo[1,2-a]pyridines as antiprotozoal agents, indicating the broad spectrum of biological activities these compounds may exhibit (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002); (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Molecular Docking and Computational Studies
The design and synthesis of indole acetamide derivatives have been complemented by molecular docking and computational studies to predict their anti-inflammatory activity. These studies often involve geometry optimization, interaction energy analyses, and investigation of electronic properties through methods such as density functional theory (DFT). Such computational analyses provide insights into the potential biological activities and stability of the compounds, aiding in the design of more effective drugs (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020).
properties
IUPAC Name |
1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]-N-(3-methylphenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-19-4-3-5-23(14-19)30-27(33)25-17-31(18-28-25)16-21-6-10-22(11-7-21)29-26(32)15-20-8-12-24(34-2)13-9-20/h3-14,17-18H,15-16H2,1-2H3,(H,29,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYZIIOSUGKZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

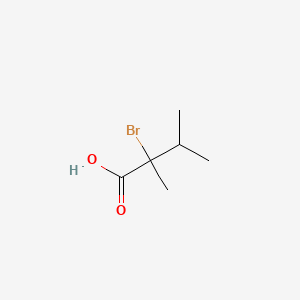
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2761060.png)
![4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2761061.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2761062.png)
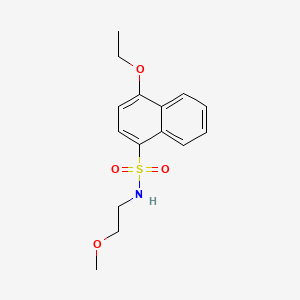
![N-(4-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2761065.png)
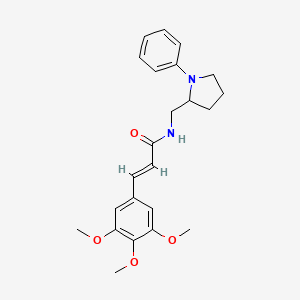
![6-[(2-Aminoethyl)sulfanyl]-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione](/img/structure/B2761069.png)
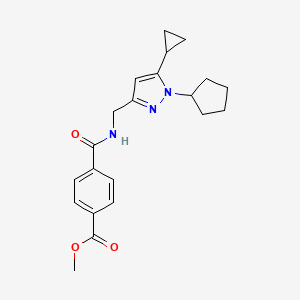
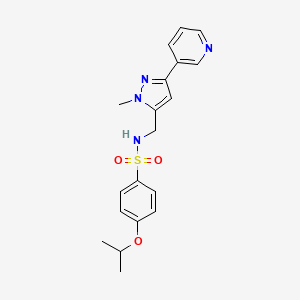
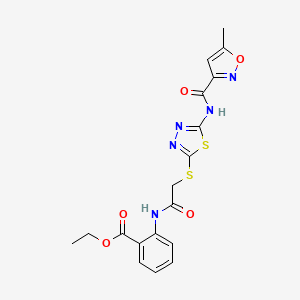
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2761075.png)
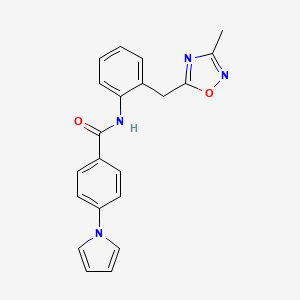
![2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2761079.png)